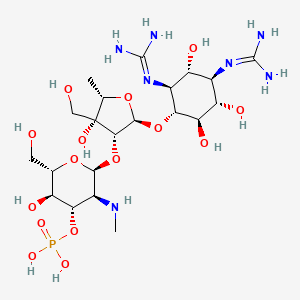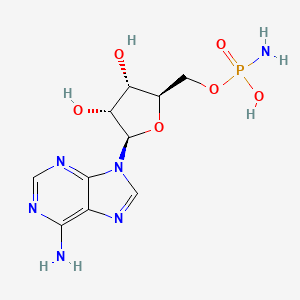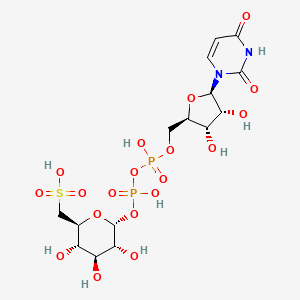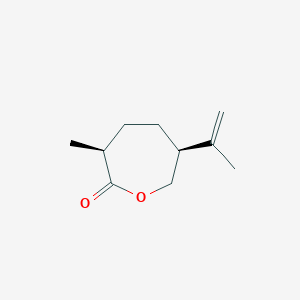
Gibberellin A14 aldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gibberellin A14 aldehyde is a C20-gibberellin obtained by selective reduction of the 10beta-carboxy group of gibberellin A14. It is a C20-gibberellin and a gibberellin monocarboxylic acid. It derives from a gibberellin A14. It is a conjugate acid of a gibberellin A14 aldehyde(1-).
Wissenschaftliche Forschungsanwendungen
Role in Plant Bioassays
The aldehyde form of gibberellin A14, alongside its alcohol counterpart and other gibberellin derivatives, has been explored for its biological activity in plant bioassays. Studies have shown that modifications to the gibberellin molecule can impact its activity across various plant assays. Specifically, derivatives of gibberellin A12 and A14 have indicated potential conversion to more active, polar gibberellins, underscoring the nuanced structural requirements for gibberellin activity in plants (Hoad, Pharis, Railton, & Durley, 2004).
Contribution to Gibberellin Biosynthesis
Gibberellins, including A14 aldehyde, are part of a complex biosynthesis pathway essential for plant growth and development. Research has detailed the early stages of gibberellin biosynthesis, identifying two potential routes: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. These findings have implications for understanding how gibberellins like A14 aldehyde contribute to overall plant hormone regulation (Kasahara et al., 2002).
Impact on Gibberellin Signaling
Gibberellin signaling, crucial for plant growth and development, involves the interaction of gibberellins with various receptors and regulatory proteins. Studies have elucidated the mechanism by which gibberellins, potentially including A14 aldehyde derivatives, promote the degradation of DELLA proteins, thereby regulating gene expression and plant development. These insights into gibberellin signaling pathways highlight the intricate balance of hormone regulation in plants (Murase, Hirano, Sun, & Hakoshima, 2008).
Advances in Gibberellin Receptor Research
The discovery and characterization of gibberellin receptors, such as GID1, have shed light on the molecular basis of gibberellin perception and signal transduction in plants. These receptors are essential for the bioactive gibberellin response, including the recognition and signaling processes that involve A14 aldehyde and its derivatives. This research has significant implications for agricultural practices, offering new avenues for crop improvement through gibberellin signaling manipulation (Ueguchi-Tanaka et al., 2005).
Eigenschaften
CAS-Nummer |
35470-76-9 |
|---|---|
Produktname |
Gibberellin A14 aldehyde |
Molekularformel |
C20H28O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
(1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
YMDYUWHAQBYOMU-HYAYUQHRSA-N |
Isomerische SMILES |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)O)O |
SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O)O |
Kanonische SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















